{2-oxo-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]ethoxy}acetic acid
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Overview
Description
{2-oxo-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]ethoxy}acetic acid is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, making this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-oxo-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]ethoxy}acetic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where the benzimidazole derivative reacts with ethyl bromoacetate in the presence of a base like potassium carbonate.
Oxidation: The final step involves the oxidation of the intermediate to form the oxo group, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is crucial to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups under mild conditions using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles in the presence of suitable catalysts, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Substitution: Palladium on carbon, copper(I) iodide.
Major Products
Oxidized Derivatives: Various benzimidazole oxides.
Reduced Derivatives: Hydroxy derivatives of the original compound.
Substituted Derivatives: Compounds with different nucleophiles replacing the ethoxy group.
Scientific Research Applications
Chemistry
In chemistry, {2-oxo-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]ethoxy}acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The benzimidazole moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the benzimidazole ring is crucial for these activities.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of {2-oxo-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]ethoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid: Similar structure but lacks the ethoxy group.
2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid: Contains a sulfonic acid group instead of the ethoxy group.
2-oxo-2,3-dihydro-1H-benzimidazole-5-methyl ester: Features a methyl ester group in place of the ethoxy group.
Uniqueness
The uniqueness of {2-oxo-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]ethoxy}acetic acid lies in its combination of the benzimidazole core with the ethoxy acetic acid moiety. This structure provides a balance of hydrophilic and hydrophobic properties, enhancing its solubility and reactivity, which is not commonly found in other similar compounds.
Properties
Molecular Formula |
C11H11N3O5 |
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Molecular Weight |
265.22 g/mol |
IUPAC Name |
2-[2-oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethoxy]acetic acid |
InChI |
InChI=1S/C11H11N3O5/c15-9(4-19-5-10(16)17)12-6-1-2-7-8(3-6)14-11(18)13-7/h1-3H,4-5H2,(H,12,15)(H,16,17)(H2,13,14,18) |
InChI Key |
SXGMFSUOWCUVBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)COCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
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